molecular formula C12H24O B14771458 Z-4-Dodecenol

Z-4-Dodecenol

Cat. No.: B14771458
M. Wt: 184.32 g/mol
InChI Key: HPSZLHZEQBRQIA-HJWRWDBZSA-N
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Description

Z-4-Dodecenol: is an organic compound with the molecular formula C₁₂H₂₄O . It is a type of alcohol characterized by the presence of a double bond in the fourth position of the dodecane chain, specifically in the cis configuration. .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-4-Dodecenol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 4-dodecene. This method typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often involves the isomerization of 1-dodecene followed by selective hydrogenation . This process ensures the formation of the desired cis configuration at the fourth position of the dodecane chain .

Chemical Reactions Analysis

Types of Reactions: Z-4-Dodecenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and strong bases.

Major Products:

Scientific Research Applications

Z-4-Dodecenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role as a pheromone in certain insect species, influencing their behavior and communication.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and surfactants

Mechanism of Action

The mechanism of action of Z-4-Dodecenol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering a cascade of signaling events that influence their behavior. In medicinal applications, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

    (E)-4-Dodecen-1-ol: The trans isomer of Z-4-Dodecenol, differing in the configuration of the double bond.

    4-Dodecanol: A saturated alcohol with no double bonds.

    4-Dodecenal: An aldehyde derivative of this compound.

Uniqueness: this compound is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. This configuration is crucial for its role as a pheromone and its specific reactivity in chemical reactions .

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

(Z)-dodec-4-en-1-ol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-9,13H,2-7,10-12H2,1H3/b9-8-

InChI Key

HPSZLHZEQBRQIA-HJWRWDBZSA-N

Isomeric SMILES

CCCCCCC/C=C\CCCO

Canonical SMILES

CCCCCCCC=CCCCO

Origin of Product

United States

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